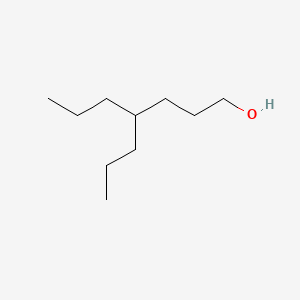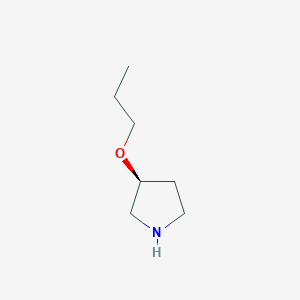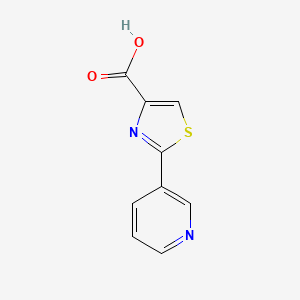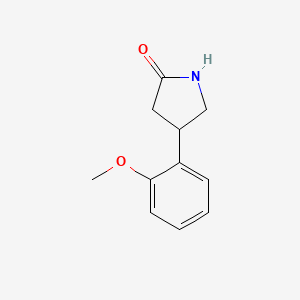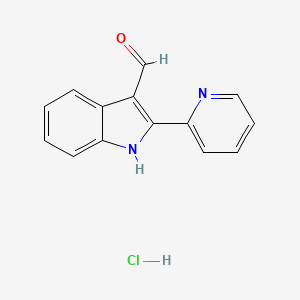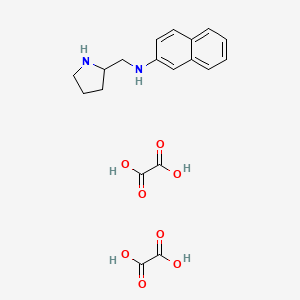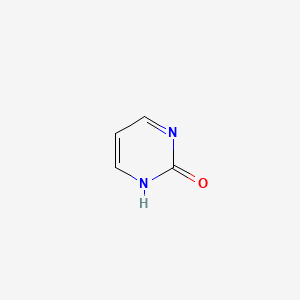
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotriacetate, also known as Ru(hfac)3, is a coordination compound of ruthenium with the acetate anion, forming a coordination complex. This complex has a wide range of applications in the fields of scientific research, including in the areas of catalysis, materials science, and biochemistry.
Scientific Research Applications
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 is a versatile compound with a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, due to its ability to activate C-H bonds and promote a variety of chemical reactions. It has also been used in the synthesis of new materials, such as nanowires, and in the study of biomolecules.
Mechanism of Action
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 is a coordination complex, which means that it binds to other molecules through electrostatic interactions. In this case, the ruthenium atom is bound to six acetate anions, forming a hexagonal structure. This structure is stabilized by the electrostatic interactions between the positively charged ruthenium atom and the negatively charged acetate anions.
Biochemical and Physiological Effects
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 has been studied for its potential use in therapeutic applications. In particular, it has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential to act as an antioxidant. However, further research is needed in order to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 is a relatively stable and robust compound, making it well suited for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. However, it is a relatively expensive compound, which can limit its use in some laboratory experiments.
Future Directions
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 has a wide range of potential applications in scientific research, and there are many potential future directions for research into this compound. These include further exploration of its potential use in therapeutic applications, as well as its potential use in the synthesis of new materials and the study of biomolecules. Additionally, further research could be conducted into the structure and properties of this compound, as well as its potential to act as a catalyst in organic synthesis.
Synthesis Methods
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 can be synthesized in a two-step process. First, ruthenium(III) chloride is reacted with sodium acetate in an aqueous solution. This reaction produces ruthenium(III) acetate, which is then reacted with hexafluoroacetylacetonate (Hfac) in an organic solvent. This second reaction produces the desired Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 complex.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate involves the reaction of Ruthenium(III) chloride with sodium acetate in the presence of acetic acid to form Ruthenium(III) acetate. This is then reacted with sodium hydroxide to form Ruthenium(III) hydroxide, which is further reacted with acetic acid to form Ruthenium(III) acetate. Finally, this is reacted with sodium acetate and sodium hydroxide to form the desired compound.", "Starting Materials": [ "Ruthenium(III) chloride", "Sodium acetate", "Acetic acid", "Sodium hydroxide" ], "Reaction": [ "Ruthenium(III) chloride is dissolved in water", "Sodium acetate and acetic acid are added to the solution and stirred", "The mixture is heated to 80-90°C for 2-3 hours", "The resulting Ruthenium(III) acetate is filtered and washed with water", "Sodium hydroxide is added to the Ruthenium(III) acetate solution and stirred", "The mixture is heated to 80-90°C for 2-3 hours", "The resulting Ruthenium(III) hydroxide is filtered and washed with water", "Acetic acid is added to the Ruthenium(III) hydroxide solution and stirred", "The mixture is heated to 80-90°C for 2-3 hours", "The resulting Ruthenium(III) acetate is filtered and washed with water", "Sodium acetate and sodium hydroxide are added to the Ruthenium(III) acetate solution and stirred", "The mixture is heated to 80-90°C for 2-3 hours", "The resulting Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate is filtered and washed with water" ] } | |
CAS RN |
55466-76-7 |
Product Name |
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate |
Molecular Formula |
C14H21O14Ru3+2 |
Molecular Weight |
716.5 g/mol |
IUPAC Name |
ruthenium(3+);heptaacetate |
InChI |
InChI=1S/7C2H4O2.3Ru/c7*1-2(3)4;;;/h7*1H3,(H,3,4);;;/q;;;;;;;3*+3/p-7 |
InChI Key |
YLYBKNICSPYRDA-UHFFFAOYSA-G |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3].[Ru+3].[Ru+3] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3].[Ru+3].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




